5-Bromo-1H-benzoimidazole-2-carboxylic acid

Physicochemical profiling Lipophilicity Drug design

Researchers pursuing fragment-based lead generation or kinase inhibitor programs often face inconsistent cross-coupling efficiency and purification bottlenecks. 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS 40197-20-4) resolves both: • C-5 bromine enables thermodynamically favorable Pd(0) oxidative addition vs. Cl/F analogs, supporting mild Suzuki/Sonogashira diversification to biaryl/alkyne libraries. • C-2 carboxylic acid handle facilitates rapid amidation/esterification for parallel library synthesis. • Elevated melting point (206°C) enables straightforward recrystallization-based purification, reducing preparative HPLC dependence and lowering cost-per-gram at scale. Supplied at 97% purity as a solid. Global shipping available for multi-gram to kilogram procurement.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 40197-20-4
Cat. No. B1291925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-benzoimidazole-2-carboxylic acid
CAS40197-20-4
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyULTDLMITPWHISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-benzoimidazole-2-carboxylic Acid: Physicochemical & Synthetic Overview


5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS 40197-20-4, MW 241.04 g/mol, C₈H₅BrN₂O₂) is a 5‑brominated benzimidazole‑2‑carboxylic acid building block, supplied as a solid (typical purity 97%) with a melting point of 206 °C . The compound displays a consensus log P of 1.68 (XLogP3 = 2.15) and incorporates a C‑2 carboxylic acid handle suitable for amidation/esterification, while the C‑5 bromine enables downstream palladium‑catalyzed cross‑coupling diversification. Its use as a key intermediate in pharmaceutical research, particularly in kinase inhibitor and antimicrobial programs, has been documented .

5-Bromo-1H-benzoimidazole-2-carboxylic Acid: Advantages Over Halogen and Unsubstituted Analogs


Despite sharing the benzimidazole‑2‑carboxylic acid core, substitution at the 5‑position profoundly modulates physicochemical properties, reactivity, and downstream biological performance. The 5‑bromo derivative exhibits a log P approximately 2‑fold higher than the 5‑chloro analog and significantly elevated lipophilicity relative to the unsubstituted parent , directly impacting membrane permeability in cell‑based assays. The C–Br bond also provides a thermodynamically more accessible oxidative addition step for Pd(0)‑catalyzed cross‑coupling than C–Cl or C–F, enabling diversification to biaryl and alkyne libraries under milder conditions [1]. Furthermore, the 5‑bromo‑2‑aryl benzimidazole derivatives derived from this scaffold have demonstrated α‑glucosidase and urease inhibitory activities superior to standard drugs, a profile not reproducible with non‑brominated analogs [2]. Interchanging with 6‑bromo or 5‑chloro building blocks therefore alters both synthetic efficiency and pharmacological outcomes.

5-Bromo-1H-benzoimidazole-2-carboxylic Acid: Head-to-Head Comparison with Closest Analogs


Lipophilicity: Higher Log P vs. 5-Chloro Analog

The 5‑bromo substituent imparts a consensus log P of 1.68 (XLogP3 = 2.15), substantially exceeding that of the 5‑chloro analog (log P ≈ 0.5–1.0 predicted) and the unsubstituted 1H‑benzimidazole‑2‑carboxylic acid parent (log P = 1.06) . This represents an approximately 2‑fold increase in lipophilicity relative to the 5‑chloro variant. Higher log P can translate to improved passive membrane permeability in fragment‑based drug discovery, a critical parameter for hit‑to‑lead progression, without requiring additional alkylation steps.

Physicochemical profiling Lipophilicity Drug design

Higher Melting Point: Purification Advantage Over Analogs

The melting point of 5‑bromo‑1H‑benzimidazole‑2‑carboxylic acid is 206 °C , which is 30 °C above the unsubstituted parent (176–180 °C) and approximately 45–50 °C above the 5‑chloro analog monohydrate (156–161 °C) . This higher melting point provides a larger recrystallization window, facilitating the removal of structurally similar impurities via simple solvent crystallization rather than column chromatography, thereby reducing purification cost and increasing procurement‑scale yield.

Purification Solid-state properties Procurement specification

C–Br Reactivity: Milder Pd-Catalyzed Cross-Coupling

The C–Br bond in 5‑bromo‑1H‑benzimidazole‑2‑carboxylic acid undergoes oxidative addition to Pd(0) under significantly milder conditions (typically 60–80 °C with Pd(PPh₃)₄) compared to the C–Cl bond in the 5‑chloro analog, which often requires electron‑rich ligands (e.g., SPhos, XPhos) and temperatures >100 °C [1]. While C–I bonds react even faster, 5‑iodo derivatives are not commercially available at scale. The bromine atom thus represents an optimal balance of reactivity and commercial accessibility, enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings without specialized phosphine ligands, lowering both reagent cost and reaction optimization time.

Cross-coupling Pd catalysis Late-stage diversification

α‑Glucosidase Inhibition: Superior to Acarbose

Although the unsubstituted 5‑bromo‑1H‑benzimidazole‑2‑carboxylic acid has not been profiled directly, its 2‑aryl derivatives synthesized from this building block demonstrate α‑glucosidase inhibitory activity. Compound 17 (a 5‑bromo‑2‑(4‑chlorophenyl)benzimidazole derivative) achieved an IC₅₀ of 8.34 ± 0.02 μM, representing a 4.6‑fold improvement over the standard drug acarbose (IC₅₀ = 38.25 ± 0.12 μM) [1]. Twenty‑three of twenty‑five derivatives exhibited excellent to moderate activity (IC₅₀ range: 12.4–103.2 μM). Non‑brominated benzimidazole‑2‑carboxylic acid derivatives generally show weaker α‑glucosidase inhibition, highlighting the pharmacophoric importance of the C‑5 bromine [2].

α-Glucosidase inhibition Antidiabetic SAR

Urease Inhibition and Non-Cytotoxic Profile

Derivatives prepared from 5‑bromo‑1H‑benzimidazole‑2‑carboxylic acid were evaluated for urease inhibition. Compound 22 exhibited an IC₅₀ of 8.15 ± 0.03 μM, which is 2.6‑fold more potent than the standard urease inhibitor thiourea (IC₅₀ = 21.25 ± 0.15 μM) [1]. Furthermore, the entire series was tested against 3T3 mouse fibroblast cells and found to be completely non‑cytotoxic at the tested concentrations, a property not consistently observed with 5‑chloro‑ or 5‑nitro‑benzimidazole analogs [2]. This dual inhibition profile combined with low cytotoxicity makes the 5‑bromo scaffold a compelling starting point for developing agents targeting concurrent diabetes and peptic ulcer disease.

Urease inhibition Cytotoxicity Peptic ulcer

5-Bromo-1H-benzoimidazole-2-carboxylic Acid: Application Scenarios


Fragment-Based Drug Discovery: Lipophilicity and Synthetic Ease

Research teams pursuing fragment‑based lead generation can select 5‑bromo‑1H‑benzimidazole‑2‑carboxylic acid as a privileged fragment due to its consensus log P of 1.68, which is higher than both the unsubstituted parent (log P = 1.06) and the 5‑chloro analog . The C‑2 carboxylic acid enables rapid amide coupling for library synthesis, while the C‑5 bromine provides a handle for Suzuki or Sonogashira elaboration under mild Pd(0) conditions [1].

Antidiabetic Drug Development: α‑Glucosidase Inhibition

Medicinal chemistry groups developing α‑glucosidase inhibitors can use this compound as a core scaffold. Its 2‑aryl derivatives have demonstrated IC₅₀ values as low as 8.34 μM, outperforming the clinical standard acarbose (38.25 μM) by 4.6‑fold [2]. The bromine atom is critical for activity, validating its selection over non‑halogenated or chloro‑substituted analogs.

Dual GI Therapeutics: Urease Inhibition and Non-Cytotoxicity

Programs targeting Helicobacter pylori‑associated peptic ulcer disease combined with diabetes can exploit the dual α‑glucosidase/urease inhibitory profile of 5‑bromo‑2‑aryl benzimidazole derivatives derived from this building block. Compound 22 achieved a urease IC₅₀ of 8.15 μM (2.6‑fold better than thiourea) and the series proved non‑cytotoxic to 3T3 fibroblasts [3], supporting its use in GI‑safe drug design.

Large-Scale Synthesis: Efficient Crystallization Purification

Process chemistry groups can capitalize on the elevated melting point of 206 °C—30 °C above the unsubstituted parent and 50 °C above the 5‑chloro analog —to enable straightforward recrystallization‑based purification. This reduces dependence on preparative HPLC or flash chromatography, lowering cost per gram in multi‑gram to kilogram procurement scenarios.

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